3-Oxododecanoyl-CoA
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Overview
Description
3-Oxododecanoyl-CoA is a long-chain acyl-CoA derivative that plays a crucial role in fatty acid metabolism. It is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 3-oxododecanoic acid . This compound is involved in various metabolic pathways and is a key intermediate in the beta-oxidation of fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxododecanoyl-CoA can be synthesized through the enzymatic reaction involving long-chain acyl-CoA synthase. This enzyme catalyzes the formation of this compound from 3-oxododecanoic acid and coenzyme A . The reaction typically occurs under physiological conditions, with the presence of ATP and magnesium ions to facilitate the activation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound is less common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using recombinant DNA technology to express the necessary enzymes in microbial hosts such as Escherichia coli .
Chemical Reactions Analysis
Types of Reactions
3-Oxododecanoyl-CoA undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxododecanoic acid.
Reduction: It can be reduced to form dodecanoyl-CoA.
Substitution: It can participate in substitution reactions where the CoA moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and NAD+.
Reduction: Reducing agents such as NADH or FADH2 are typically used.
Substitution: Various nucleophiles can be used to replace the CoA moiety under mild conditions.
Major Products
Oxidation: 3-oxododecanoic acid.
Reduction: Dodecanoyl-CoA.
Substitution: Various substituted acyl-CoA derivatives.
Scientific Research Applications
3-Oxododecanoyl-CoA has several scientific research applications:
Mechanism of Action
3-Oxododecanoyl-CoA exerts its effects by participating in the beta-oxidation pathway of fatty acids. It is converted to acetyl-CoA through a series of enzymatic reactions, which then enters the citric acid cycle to produce energy. The molecular targets involved include acyl-CoA dehydrogenase, enoyl-CoA hydratase, and beta-ketothiolase . These enzymes catalyze the sequential oxidation, hydration, and cleavage of this compound, leading to the formation of acetyl-CoA and shorter acyl-CoA derivatives .
Comparison with Similar Compounds
Similar Compounds
3-Oxodecanoyl-CoA: A shorter-chain analog involved in similar metabolic pathways.
Dodecanoyl-CoA: The reduced form of 3-oxododecanoyl-CoA.
3-Oxotetradecanoyl-CoA: A longer-chain analog with similar biochemical properties.
Uniqueness
This compound is unique due to its specific chain length and the presence of a keto group at the third carbon position. This structural feature allows it to participate in specific enzymatic reactions that are not possible with other acyl-CoA derivatives . Its role in the beta-oxidation pathway and its involvement in various metabolic processes make it a valuable compound for research and industrial applications .
Properties
CAS No. |
78303-19-2 |
---|---|
Molecular Formula |
C33H56N7O18P3S |
Molecular Weight |
963.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxododecanethioate |
InChI |
InChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-20,22,26-28,32,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t22-,26-,27-,28?,32-/m1/s1 |
InChI Key |
HQANBZHVWIDNQZ-IIZVUBDFSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
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